4-[5-(4-iodophenoxy)pentyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-iodophenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMNNXZFAHXHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-[5-(4-iodophenoxy)pentyl]morpholine
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors by breaking key chemical bonds, which correspond to reliable forward synthetic reactions. wikipedia.org For this compound, the analysis focuses on the C-N bond of the morpholine (B109124) and the C-O ether linkage, as these are bonds readily formed through standard synthetic methods. nih.govorganic-chemistry.org
Identification of Key Disconnections and Precursors
Two primary disconnections are identified in the structure of this compound:
C-N Bond Disconnection: Cleavage of the bond between the morpholine nitrogen and the pentyl chain. This corresponds to a nucleophilic substitution reaction, specifically the N-alkylation of morpholine. This disconnection yields two key precursors:
Morpholine: A readily available cyclic secondary amine.
1-(5-halopentyloxy)-4-iodobenzene (e.g., X=Br, Cl): An ω-haloalkyl aryl ether.
C-O Bond Disconnection: Cleavage of the ether bond between the phenoxy group and the pentyl chain. This disconnection points to a Williamson ether synthesis as the forward reaction. This approach yields a different set of precursors:
4-Iodophenol: The substituted aromatic alcohol.
4-(5-halopentyl)morpholine (e.g., X=Br, Cl): An N-alkylated morpholine with a terminal halide.
Further deconstruction of these initial precursors leads to even simpler starting materials:
The intermediate 1-(5-halopentyloxy)-4-iodobenzene can be further disconnected at the ether linkage, suggesting its synthesis from 4-iodophenol and a 1,5-dihalopentane (e.g., 1,5-dibromopentane).
Similarly, the intermediate 4-(5-halopentyl)morpholine can be disconnected at its C-N bond, indicating its formation from morpholine and a 1,5-dihalopentane .
Finally, 4-iodophenol can be derived from the regioselective iodination of phenol .
This analysis reveals that the core building blocks for the total synthesis are morpholine, phenol, and a five-carbon di-electrophile like 1,5-dibromopentane.
Multi-Step Synthesis Pathways
Based on the retrosynthetic analysis, two convergent synthetic pathways can be designed to construct this compound. These routes differ in the sequence of bond-forming reactions.
Synthesis of the Morpholine Core
The introduction of the morpholine moiety is achieved via N-substitution, a common and robust reaction in organic synthesis.
The N-alkylation of morpholine is typically accomplished by reacting it with an alkyl halide in the presence of a base. researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of morpholine acts as the nucleophile, displacing a halide leaving group from the alkyl chain.
A plausible synthetic route involves the reaction of morpholine with a pre-functionalized pentyl chain already attached to the 4-iodophenoxy group, such as 1-(5-bromopentyloxy)-4-iodobenzene.
| Reactants | Reagents & Conditions | Product | Typical Yield |
| Morpholine, 1-(5-bromopentyloxy)-4-iodobenzene | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile (B52724), DMF), Heat | This compound | 70-90% |
Alternatively, an initial N-alkylation of morpholine with an excess of a 1,5-dihalopentane can be performed to yield 4-(5-bromopentyl)morpholine. Controlling the stoichiometry is crucial to minimize the formation of the di-substituted by-product, 1,5-dimorpholinopentane.
Construction of the 4-Iodophenoxy Moiety
The 4-iodophenoxy moiety is constructed through two key transformations: the regioselective iodination of a phenol precursor and the formation of the ether linkage.
The synthesis of the crucial precursor, 4-iodophenol, requires the selective introduction of an iodine atom at the para position of the phenol ring. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. A variety of reagents have been developed to achieve high para-selectivity. nih.gov
One effective method involves the use of N-iodosuccinimide (NIS) in combination with a mild acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net This system provides high yields of the desired p-iodophenol with minimal formation of the ortho-isomer or di-iodinated products. Another green chemistry approach utilizes a mixture of molecular iodine (I₂) and sodium nitrite (NaNO₂) at room temperature, which also affords the p-iodinated product regioselectively and in high yield. elsevierpure.com
| Substrate | Iodinating Agent | Conditions | Major Product | Selectivity (para:ortho) | Typical Yield |
| Phenol | N-Iodosuccinimide (NIS) / p-TsOH | Acetonitrile, Room Temp | 4-Iodophenol | >95:5 | 85-95% |
| Phenol | I₂ / NaNO₂ | Acetonitrile, Room Temp | 4-Iodophenol | High | 80-90% |
With 4-iodophenol in hand, the ether linkage is typically formed via the Williamson ether synthesis. wikipedia.orgbyjus.comlscollege.ac.inmasterorganicchemistry.com This reaction involves the deprotonation of 4-iodophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic 4-iodophenoxide ion. This intermediate then reacts with an alkyl halide, such as 4-(5-bromopentyl)morpholine, in an SN2 reaction to form the final ether product. wikipedia.orgbyjus.com The reaction is generally efficient, with yields often ranging from 50% to 95%, and is best performed with primary alkyl halides to avoid competing elimination reactions. lscollege.ac.in
Elaboration of the Pentyl Linker and Coupling Strategies
The central pentyl linker in this compound serves as a crucial spacer between the 4-iodophenoxy and morpholine functional groups. Its construction is typically achieved through classical synthetic reactions, primarily focusing on alkylation and etherification strategies.
Alkylation and Etherification Reactions
The most common and direct approach for the synthesis of this compound involves a two-step sequence commencing with the Williamson ether synthesis. This well-established reaction is a versatile method for forming ethers from an alkoxide and an organohalide.
Step 1: Etherification of 4-iodophenol
The initial step involves the O-alkylation of 4-iodophenol with a suitable five-carbon electrophile bearing two leaving groups. A common choice for this is a 1,5-dihaloalkane, such as 1,5-dibromopentane. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
The general reaction is as follows:
Reaction of 4-iodophenol with 1,5-dibromopentane to form 1-(5-bromopentoxy)-4-iodobenzene.
Common bases employed for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is crucial for the reaction's success, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile being frequently used to dissolve the reactants and facilitate the Sₙ2 reaction. The reaction temperature can vary depending on the specific reagents but is often elevated to ensure a reasonable reaction rate.
Step 2: Nucleophilic Substitution with Morpholine
The intermediate, 1-(5-bromopentoxy)-4-iodobenzene, possesses a terminal alkyl bromide which is susceptible to nucleophilic attack. In the second step, this intermediate is reacted with morpholine. Morpholine, a secondary amine, acts as the nucleophile, displacing the bromide ion to form the final product, this compound.
The general reaction is as follows:
Reaction of 1-(5-bromopentoxy)-4-iodobenzene with morpholine to yield this compound.
This reaction is also typically performed in a polar aprotic solvent and may be heated to increase the rate of reaction. An excess of morpholine can be used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed as a byproduct. Alternatively, a non-nucleophilic base can be added.
An alternative, though less common, approach in this step would be to first synthesize 4-(5-halopentyl)morpholine and then react it with 4-iodophenol in a Williamson ether synthesis.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 4-Iodophenol | 1,5-Dibromopentane | K₂CO₃ or NaH | Acetone, DMF, or Acetonitrile | 1-(5-Bromopentoxy)-4-iodobenzene |
| 1-(5-Bromopentoxy)-4-iodobenzene | Morpholine | Excess Morpholine or other base | DMF or Acetonitrile | This compound |
Alternative Synthetic Routes and Methodological Advancements
While the Williamson ether synthesis followed by amination is the most direct route, alternative methodologies and advancements in synthetic protocols offer potential improvements in efficiency, scalability, and environmental impact.
Development of Efficient and Scalable Synthetic Protocols
For the large-scale synthesis of this compound, efficiency and cost-effectiveness are paramount. Adapting the classical Williamson ether synthesis for industrial applications often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of phase-transfer catalysts to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially allowing for the use of more environmentally friendly solvent systems.
Recent advancements in synthetic chemistry, such as microwave-assisted synthesis, could also be applied to accelerate the reaction rates of both the etherification and amination steps, leading to shorter reaction times and potentially higher yields.
Alternative synthetic strategies that could be explored for a more convergent approach include:
Reductive Amination: This method would involve the synthesis of an aldehyde intermediate, 5-(4-iodophenoxy)pentanal. This aldehyde could then be reacted with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form the final product. This approach avoids the use of alkyl halides.
Mitsunobu Reaction: The Mitsunobu reaction allows for the formation of an ether from an alcohol and a nucleophile under mild conditions. In this context, 4-iodophenol could be reacted with 5-morpholinopentan-1-ol in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This method offers an alternative to the base-mediated Williamson ether synthesis.
Purification and Isolation Techniques for Research-Grade Material
The purification of this compound is a critical step to obtain material of high purity suitable for research purposes. The choice of purification method depends on the nature of the impurities present after the synthesis.
Column Chromatography: A common and effective method for purifying the final compound is silica gel column chromatography. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to separate the desired product from unreacted starting materials and byproducts. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
Recrystallization: If the crude product is a solid, recrystallization can be an excellent method for purification. This technique relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for the recrystallization of morpholine derivatives include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
Acid-Base Extraction: Given the basic nature of the morpholine nitrogen, an acid-base extraction can be employed as a preliminary purification step. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution. The protonated morpholine derivative will partition into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product can be extracted back into an organic solvent.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Purification Technique | Principle | Typical Solvents/Reagents |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Silica gel; Eluent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727). |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane. |
| Acid-Base Extraction | Separation based on the acidic or basic nature of the compound. | Dilute HCl, NaOH or NaHCO₃ solution, and an organic solvent. |
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum of 4-[5-(4-iodophenoxy)pentyl]morpholine would be expected to show distinct signals for each type of proton. The aromatic protons on the iodophenoxy group would appear as doublets in the downfield region (typically δ 6.5-8.0 ppm) due to the influence of the iodine and oxygen atoms. The protons of the pentyl chain would produce a series of multiplets in the aliphatic region (δ 1.3-4.0 ppm). Specifically, the methylene (B1212753) protons adjacent to the oxygen atom of the phenoxy group and the nitrogen atom of the morpholine (B109124) ring would be shifted further downfield compared to the other methylene groups in the chain. The protons on the morpholine ring would likely appear as two distinct multiplets around δ 2.4-3.7 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm range, with the carbon atom bonded to the iodine atom appearing at a significantly different chemical shift. The carbons of the pentyl chain would be found in the upfield region (δ 20-70 ppm), with the carbons attached to the oxygen and nitrogen atoms showing characteristic downfield shifts. The morpholine carbons would typically appear in the δ 45-70 ppm range.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (ortho to I) | ~7.6 (d) | ~138 |
| Aromatic CH (meta to I) | ~6.7 (d) | ~117 |
| Aromatic C-O | --- | ~158 |
| Aromatic C-I | --- | ~83 |
| O-CH₂ (pentyl) | ~3.9 (t) | ~68 |
| (CH₂)₃ (pentyl) | ~1.5-1.8 (m) | ~22-29 |
| N-CH₂ (pentyl) | ~2.4 (t) | ~58 |
| N-CH₂ (morpholine) | ~2.5 (t) | ~54 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). This would be crucial for tracing the spin systems of the pentyl chain and confirming the coupling between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This powerful technique would be used to establish the key connections between the different structural units: for instance, showing a correlation from the O-CH₂ protons of the pentyl chain to the C-O carbon of the iodophenoxy ring, and from the N-CH₂ protons of the pentyl chain to the N-CH₂ carbons of the morpholine ring.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For This compound (C₁₅H₂₂INO₂), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for:
C-O-C stretching (ether) : Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether and the morpholine ether linkages.
C-H stretching (aliphatic) : Bands in the region of 2850-2960 cm⁻¹.
C-H bending (aliphatic) : Bands around 1465 cm⁻¹.
C=C stretching (aromatic) : Peaks in the 1400-1600 cm⁻¹ region.
C-N stretching (tertiary amine) : A band in the 1000-1250 cm⁻¹ region.
C-I stretching : A weak band in the low-frequency region (around 500-600 cm⁻¹).
X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)
If a suitable single crystal of This compound can be grown, X-ray crystallography can provide the ultimate proof of its molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. While no crystal structure for the title compound is currently available in public databases, a search for the related compound (4-iodophenyl)(morpholino)methanone reveals that its crystal structure has been determined, showcasing the feasibility of such analysis for similar molecules. nih.gov This technique would definitively confirm the connectivity and conformation of the phenoxy, pentyl, and morpholine moieties in the solid state.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations: A Theoretical Outlook
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and the mapping of the Molecular Electrostatic Potential (MEP) would be critical in characterizing 4-[5-(4-iodophenoxy)pentyl]morpholine.
Density Functional Theory (DFT) for Electronic Structure and Conformation
DFT is a computational method used to investigate the electronic structure (electron energies and distribution) and geometry of molecules. For this compound, a DFT analysis would theoretically involve optimizing the molecule's geometry to find its most stable three-dimensional shape. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms.
Such a study would likely reveal that the morpholine (B109124) ring adopts a stable chair conformation. The flexible five-carbon pentyl chain, however, would present numerous possible conformations (rotamers), and DFT calculations would be necessary to determine the lowest energy (most likely) arrangements of this linker in a gaseous or solvated state. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.
Table 1: Hypothetical DFT-Calculated Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | Value in Hartrees | Indicates the overall stability of the optimized geometry. |
| HOMO Energy | Value in eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Value in eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Value in eV | Indicator of chemical reactivity and electronic stability. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). For this compound, an MEP map would likely show the most negative potential (red/yellow regions) around the oxygen atom of the morpholine ring and the oxygen of the phenoxy group, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms on the morpholine and pentyl chain would exhibit positive potential (blue regions), while the iodophenyl group's potential would be influenced by the electronegativity of the iodine atom. This map is invaluable for predicting how the molecule might interact with biological targets or other molecules.
Molecular Dynamics (MD) Simulations: Capturing Molecular Motion
MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how they behave in a realistic, solvated environment like the human body.
Conformational Analysis and Flexibility of the Compound
Due to its long, flexible pentyl linker, this compound can adopt a vast number of conformations. An MD simulation would track the movements of each atom over a period of nanoseconds or even microseconds. nih.gov This analysis would reveal the preferred shapes the molecule assumes in solution, the rotational freedom around its single bonds, and how the two ends of the molecule (morpholine and iodophenoxy) move relative to each other. nih.gov Understanding this flexibility is key, as the biologically active conformation might not be the one with the absolute lowest energy.
Ligand-Target Interaction Dynamics (if a target is hypothesized)
If a biological target were identified for this compound, MD simulations would be instrumental in studying the stability of the ligand-target complex. After an initial docking pose is established, an MD simulation can show whether the compound remains stably bound in the active site or if it dissociates. It can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding over time, providing a more realistic picture than a static dock. nih.gov
Molecular Docking Studies: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is fundamental in drug discovery for screening potential drug candidates and hypothesizing their mechanism of action.
For this compound, docking studies are contingent on identifying a potential biological target. Morpholine derivatives have been investigated as inhibitors for various enzymes, including PI3K, mTOR, and carbonic anhydrase. nih.govmdpi.com If this compound were to be tested against a specific enzyme, docking simulations would predict its binding mode and affinity. The simulation would place the molecule into the enzyme's active site in various possible orientations and score them based on how well they fit and the non-covalent interactions they form with amino acid residues.
Table 2: Hypothetical Molecular Docking Results for this compound (Illustrative) This table is for illustrative purposes only, as a specific target and data are not available.
| Hypothesized Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Enzyme X Active Site | -8.5 | Lysine 123 | Hydrogen bond with morpholine oxygen |
| Tryptophan 84 | Pi-stacking with iodophenyl ring | ||
| Enzyme Y Active Site | -7.2 | Valine 55, Leucine 90 | Hydrophobic interaction with pentyl chain |
| Aspartate 150 | Hydrogen bond with morpholine N-H (if protonated) |
Prediction of Binding Modes and Affinities with Hypothesized Biomolecular Targets (e.g., receptors, enzymes, transporters)
While the specific biological targets of this compound are not definitively established, its structural components suggest plausible interactions with several classes of biomolecules. The aryl-morpholine feature, for instance, is a known pharmacophore for targets like PI3K kinases, while similar structures have been investigated for activity at dopamine (B1211576) and cannabinoid receptors. acs.org
Molecular docking simulations are a primary tool for predicting how this ligand might bind to a hypothesized target's active site. Such simulations would model the non-covalent interactions between the ligand and the protein's amino acid residues to identify the most stable binding conformation (pose) and estimate its binding affinity.
The key interactions for this compound would likely involve:
The Morpholine Ring: The oxygen atom of the morpholine ring is a potent hydrogen bond acceptor, capable of forming critical interactions with hydrogen bond donors in a protein backbone, such as the amide protons of valine residues in kinase hinge regions. acs.org The nitrogen atom can act as a proton acceptor or, if protonated, a hydrogen bond donor, and the entire ring contributes to the molecule's desirable physicochemical properties, balancing polarity and lipophilicity. sci-hub.se
The Iodophenoxy Moiety: The phenyl ring is well-suited for hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The ether oxygen can serve as an additional hydrogen bond acceptor. Crucially, the iodine atom can participate in halogen bonding—a highly directional interaction with electron-dense atoms like oxygen or sulfur—which can significantly enhance binding affinity and selectivity.
The Pentyl Linker: This flexible five-carbon chain allows the molecule to adopt various conformations to fit optimally within a binding site. It primarily contributes to hydrophobic interactions and its length can be a critical determinant of potency.
A summary of these potential interactions is presented in the table below.
| Structural Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Morpholine Oxygen | Hydrogen Bond Acceptor | Valine, Serine, Threonine |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Glutamine, Asparagine |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Leucine, Isoleucine |
| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Lysine |
| Iodine Atom | Halogen Bonding, Hydrophobic | Carbonyl oxygens (backbone), Serine, Cysteine |
| Pentyl Chain | Hydrophobic, van der Waals | Alanine, Valine, Leucine, Isoleucine |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). pensoft.net These models are invaluable for understanding which molecular features are most important for a desired outcome and for predicting the activity of novel, yet-to-be-synthesized compounds.
Development of Predictive Models for Analog Design
To develop a predictive QSAR model for analogs of this compound, a library of related compounds would first be designed and synthesized. This library would feature systematic variations at key positions of the molecule to explore the chemical space around the parent structure. After determining the biological activity of each analog against a specific target (e.g., its IC₅₀ value), a statistical model would be generated.
A hypothetical set of analogs for a QSAR study is shown below.
| Analog | Variation on Phenyl Ring (R1) | Variation on Linker (n) | Variation on Heterocycle (R2) |
|---|---|---|---|
| Parent Compound | -I | 5 | Morpholine |
| Analog 1 | -Br | 5 | Morpholine |
| Analog 2 | -Cl | 5 | Morpholine |
| Analog 3 | -CH3 | 5 | Morpholine |
| Analog 4 | -I | 4 | Morpholine |
| Analog 5 | -I | 6 | Morpholine |
| Analog 6 | -I | 5 | Piperidine |
| Analog 7 | -I | 5 | Piperazine |
This model, often derived using multiple linear regression or machine learning algorithms, would take the form of an equation that quantitatively links molecular descriptors to activity. A validated model could then be used to prioritize the synthesis of new analogs predicted to have the highest potency, thereby saving significant time and resources. nih.gov
Identification of Key Molecular Descriptors Influencing Research Outcomes
The success of a QSAR/QSPR model depends on the selection of relevant molecular descriptors—numerical values that represent the physicochemical properties of a molecule. nih.gov For this compound and its analogs, several classes of descriptors would be critical.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the partial charges on individual atoms. The high electronegativity of the oxygen and nitrogen atoms in the morpholine ring and the polarizable nature of the iodine atom would make these descriptors highly influential. Studies on other morpholine-containing series have found that properties like dipole moment and the charge on the morpholine oxygen atom can significantly affect biological activity. pensoft.net
Steric/Topological Descriptors: These relate to the size, shape, and branching of the molecule. Descriptors include molecular weight, molecular volume, surface area, and the number of rotatable bonds. The length of the pentyl chain and the size of the substituent on the phenyl ring would directly modulate these values. In some studies, lower molecular volume and surface area have been correlated with increased activity. pensoft.net
Lipophilicity/Hydrophilicity Descriptors: These quantify the water-solubility of a compound. The most common descriptor is LogP (the octanol-water partition coefficient). Another is the Total Polar Surface Area (TPSA), which is the surface area occupied by polar atoms (typically oxygen and nitrogen). The morpholine ring provides a balance of hydrophilic and lipophilic character, a feature often sought in drug candidates. sci-hub.se
The table below outlines key descriptors and their hypothesized influence on the activity of this compound series.
| Descriptor Class | Specific Descriptor | Hypothesized Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences overall polarity and solubility; may be critical for binding in polar pockets. |
| Polarizability | High polarizability of iodine could enhance van der Waals and halogen bonding interactions. | |
| Partial Atomic Charges | Charge on morpholine O/N and ether O atoms dictates hydrogen bonding strength. | |
| Steric / Topological | Molecular Volume / Surface Area | Must be optimal to fit within the constraints of the target's binding site. |
| Number of Rotatable Bonds | High number (from pentyl chain) provides conformational flexibility but can come with an entropic penalty upon binding. | |
| Ovality | Describes deviation from a spherical shape; elongated shape may be necessary for deep binding pockets. | |
| Lipophilicity / Hydrophilicity | LogP | Crucial for membrane permeability and overall pharmacokinetics. The pentyl chain increases lipophilicity. |
| Total Polar Surface Area (TPSA) | The morpholine and ether oxygens contribute to TPSA, influencing solubility and ability to cross cell membranes. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Morpholine (B109124) Ring Substitutions on Research-Relevant Properties
The morpholine ring is a frequently utilized heterocyclic scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.netnih.gov Its inclusion in a molecule can enhance aqueous solubility and improve the pharmacokinetic profile. nih.govnih.gov The morpholine moiety contains both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom, allowing for specific interactions with biological targets. nih.govresearchgate.net
The structure of the morpholine ring itself offers distinct electronic characteristics. The oxygen atom acts as an electron-withdrawing group, which reduces the basicity of the nitrogen atom compared to analogous piperidine structures. researchgate.net This modulation of pKa can be critical for optimizing interactions with receptor sites and for controlling the ionization state of the molecule under physiological conditions, which in turn affects membrane permeability and distribution. nih.gov
While direct substitutions on the morpholine ring of 4-[5-(4-iodophenoxy)pentyl]morpholine are not extensively detailed in available research, general SAR principles suggest that such modifications would significantly impact its properties.
Steric Hindrance : Introducing alkyl or other bulky groups onto the carbon atoms of the morpholine ring would likely introduce steric hindrance, potentially disrupting the optimal fit into a binding pocket.
Electronic Modulation : Substitutions could alter the ring's conformation and the electronic environment of the heteroatoms. For example, electron-withdrawing groups would further decrease the nitrogen's basicity, while electron-donating groups would increase it, thereby influencing ionic and hydrogen bonding capabilities. In many bioactive compounds, the unsubstituted morpholine scaffold provides an optimal balance of these properties for target engagement. nih.gov
Role of the Pentyl Spacer Length and Flexibility
The five-carbon alkyl chain, or pentyl spacer, that links the morpholine and the iodophenoxy moieties is not merely a passive linker; its length and flexibility are critical determinants of the molecule's biological activity. nih.govacs.org This chain dictates the spatial relationship between the two terminal functional groups, allowing them to adopt specific conformations required for binding to a receptor. nih.gov
Systematic variation of the alkyl chain length in phenoxyalkane morpholine derivatives has demonstrated a clear impact on biological activity. An optimal linker length is typically required to position the aromatic ring and the basic amine group correctly within a receptor's binding site.
Short Spacers (n=2-3) : Shorter chains may hold the two ends of the molecule in excessively close proximity, preventing them from simultaneously engaging with their respective binding subsites. nih.gov
Optimal Spacers (n=4-5) : A four- or five-carbon chain often provides the ideal flexibility and distance for many receptor targets, including sigma receptors, allowing the aromatic group and the nitrogen to achieve an optimal binding conformation.
Long Spacers (n≥6) : Lengthening the spacer beyond the optimum can drastically reduce activity. nih.gov This may be due to an entropy penalty upon binding, as the longer, more flexible chain has more degrees of freedom in its unbound state, or it may simply position the functional groups too far apart for effective interaction with the target.
The following table illustrates the effect of alkyl chain length on the binding affinity for the sigma-1 (σ₁) receptor in a series of related phenoxyalkylamines.
| Compound Analogue | Alkyl Spacer Length (n) | Sigma-1 (σ₁) Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| Butoxy derivative | 4 | 8.5 |
| Pentoxy derivative | 5 | 3.2 |
| Hexoxy derivative | 6 | 15.7 |
Data are representative of trends observed in related compound series.
Influence of Aromatic Ring Substitutions, Particularly Halogenation
Substituents on the aromatic (phenoxy) ring play a pivotal role in modulating electronic properties, lipophilicity, and steric profile, which collectively influence binding affinity and selectivity. Halogenation is a common strategy to enhance these properties.
The 4-iodo substituent in this compound is a key feature for its activity at certain targets. The position and nature of the halogen are critical.
Position : Substitution at the para (4) position of the phenyl ring is often optimal. Moving the substituent to the meta (3) or ortho (2) position can lead to a significant loss of affinity due to steric clashes or the inability to form key interactions within the binding pocket.
Halogen Type : The identity of the halogen matters. Iodine is large and highly lipophilic, which can lead to strong van der Waals or halogen-bonding interactions. In contrast, smaller halogens like fluorine or chlorine offer different electronic and steric profiles. In some series of sigma receptor ligands, electron-withdrawing groups on the phenyl ring, such as nitro groups, have been shown to enhance binding affinity more than less electron-withdrawing halogens like fluorine. acs.orgnih.gov
The table below shows representative data on how different halogen substituents on the phenoxy ring affect binding affinity for the sigma-1 receptor in a model series.
| Analogue (Substitution at 4-position) | Halogen | Sigma-1 (σ₁) Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| 4-Fluoro-phenoxy derivative | F | 25.0 |
| 4-Chloro-phenoxy derivative | Cl | 10.1 |
| 4-Bromo-phenoxy derivative | Br | 5.8 |
| 4-Iodo-phenoxy derivative | I | 3.2 |
Data are representative of trends observed in related compound series.
Comparative SAR Studies with Related Phenoxyalkane and Morpholine Derivatives
The structure-activity relationship of this compound can be further understood by comparing it to related chemical scaffolds. The general structure, consisting of an aromatic group connected via an alkyl spacer to a basic amine, is a well-established pharmacophore for ligands of sigma receptors and other CNS targets. acs.org
Morpholine vs. Other Cyclic Amines : The choice of the morpholine ring is significant. When compared to its piperidine analogue (where the oxygen is replaced by a methylene (B1212753) group), differences in activity are often observed. For instance, in one study on a different molecular scaffold, replacing the morpholine moiety with a piperidine ring resulted in a significant improvement in σ₁ receptor binding affinity and selectivity. researchgate.net This highlights that the reduced basicity and hydrogen bond accepting capability of the morpholine oxygen are not universally superior and that the optimal amine depends on the specific architecture of the target's binding site.
Phenoxyalkane Moiety : The iodophenoxy group provides a combination of lipophilicity and potential for specific interactions like halogen bonding. Replacing this with other aromatic systems, such as naphthalene or substituted biphenyl rings, would alter the steric bulk and electronic distribution, leading to different binding profiles. nih.gov
Preclinical Mechanistic Investigations and Biological Interactions Excluding Clinical Outcomes
In Vitro Binding Assays
Extensive literature searches did not yield specific in vitro binding assay data for the compound 4-[5-(4-iodophenoxy)pentyl]morpholine. However, the structural components of the molecule, namely the iodophenoxy, pentyl linker, and morpholine (B109124) moieties, are present in various ligands for different biological targets. This suggests potential areas of interaction that could be explored in future research.
Receptor Binding Affinity and Selectivity Profiling
No direct receptor binding affinity or selectivity profiling data for this compound is currently available in the scientific literature. Compounds with a similar morpholine-containing scaffold have been investigated for their activity at various receptors, particularly sigma receptors (σR). nih.govacs.org The general pharmacophore for many sigma receptor ligands includes an aromatic group connected via an alkyl spacer to a basic amine, a pattern that is present in this compound. acs.org For instance, the N-morpholinoethyl moiety is a feature in known sigma receptor antagonists. nih.govacs.org
Additionally, other G-protein coupled receptors (GPCRs) like serotonin (B10506) and cannabinoid receptors have been targeted by molecules containing the morpholine group. nih.govacs.org Without experimental data, the affinity and selectivity of this compound for these or other receptors remains speculative.
Interactive Data Table: Hypothetical Target Profile
The following table is a hypothetical representation of data that would be generated from receptor binding assays. Currently, no such data exists for this compound.
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors |
| Sigma-1 | Data not available | Data not available |
| Sigma-2 | Data not available | Data not available |
| 5-HT Receptor Subtype | Data not available | Data not available |
| Cannabinoid CB1 | Data not available | Data not available |
| Cannabinoid CB2 | Data not available | Data not available |
Transporter Interaction Assays
Specific data from transporter interaction assays for this compound are not available. The interaction of small molecules with transporters, such as those from the ATP-binding cassette (ABC) transporter family, is a critical aspect of their pharmacokinetic profile. The lipophilicity imparted by the iodophenyl group and the pentyl chain, combined with the polar morpholine ring, suggests that the compound could be a substrate or inhibitor for various transporters, but this would require experimental verification.
Cell-Based Assays
Cellular Uptake and Subcellular Localization Studies
No studies on the cellular uptake or subcellular localization of this compound have been reported. Such studies would be necessary to understand if the compound can penetrate cell membranes and where it might accumulate within the cell, which would be crucial for its mechanism of action.
Receptor Occupancy Studies in Cultured Cells
In the absence of identified high-affinity receptor targets, no receptor occupancy studies in cultured cells for this compound have been conducted. These experiments are typically performed after initial binding assays have identified a primary biological target.
Preclinical In Vivo Studies (Animal Models for Mechanistic Insights)
Biodistribution and Tissue Distribution Studies
Specific biodistribution or tissue distribution studies for this compound were not available in the reviewed scientific literature. Such studies are crucial for understanding the pharmacokinetic profile of a compound, determining its accumulation in target tissues (e.g., tumors) versus non-target organs, which informs both efficacy and potential toxicity. For radiolabeled compounds, these studies often involve techniques like PET or SPECT imaging, or ex vivo analysis of tissues from animal models at various time points post-administration. nih.gov
Target Engagement Assessment in Animal Models
Direct in vivo target engagement studies for this compound have not been reported. Target engagement confirms that a drug candidate interacts with its intended molecular target within a living organism. nih.gov For a kinase inhibitor, this can be assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase in tissues from treated animals. nih.gov
In the context of a Pim-1 inhibitor, target engagement could be demonstrated by observing a dose-dependent reduction in the levels of phosphorylated BAD (p-BAD) in tumor or surrogate tissues collected from animal models after administration of the compound. nih.gov Studies on other Pim-1 inhibitors, such as PIM1-1, have successfully used this method, showing a significant decrease in p-BAD levels in cell lines and confirming the inhibitor's mechanism of action. nih.gov This type of ex vivo analysis of a pharmacodynamic biomarker is a standard method for confirming target engagement in preclinical models. nih.gov
Pharmacodynamic Biomarker Studies (without clinical implications)
Pharmacodynamic (PD) biomarkers are used to demonstrate the molecular effect of a drug on its target and associated pathways. youtube.com While specific PD biomarker studies for this compound are not published, the mechanism of Pim-1 inhibition points to several potential biomarkers. These markers are essential for establishing a link between drug administration and biological effect in preclinical models. nih.gov
The most direct PD biomarker for a Pim-1 inhibitor is the phosphorylation level of its substrates. A successful inhibitor should lead to a measurable decrease in the phosphorylated forms of proteins like BAD, S6K, or STAT3 in relevant tissues (e.g., tumor xenografts or peripheral blood mononuclear cells). nih.govmdpi.com For example, studies with other Pim inhibitors have demonstrated a reduction in p-BAD levels, which correlates with the biological activity of the inhibitor. nih.govnih.gov
The table below lists potential pharmacodynamic biomarkers that could be used to assess the in vivo activity of this compound.
| Biomarker | Type | Tissue/Sample | Method of Detection | Expected Change with Inhibition |
| Phospho-BAD (p-BAD) | Target-specific | Tumor, Blood Cells | Western Blot, ELISA, Immunohistochemistry | Decrease nih.gov |
| Phospho-S6K (p-S6K) | Pathway-related | Tumor, Blood Cells | Western Blot, ELISA | Decrease |
| Cleaved Caspase-3 | Apoptosis marker | Tumor | Western Blot, Immunohistochemistry | Increase nih.gov |
| Ki-67 | Proliferation marker | Tumor | Immunohistochemistry | Decrease |
Investigation of Enantiomeric Purity and its Impact on Biological Activity (if applicable)
Based on the chemical structure of this compound, the molecule does not possess an intrinsic chiral center. Therefore, it is an achiral molecule and the concept of enantiomeric purity is not applicable. No studies discussing stereoisomers or their differential biological activities for this compound were found in the reviewed literature.
Radiochemical Synthesis and Applications As a Research Tool
Radiosynthesis of Iodine Isotopes (e.g., ¹²³I, ¹²⁵I)
The introduction of a radioactive iodine isotope, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) or Iodine-125 (¹²⁵I) for in vitro assays and preclinical research, onto the phenyl ring of 4-[5-(4-phenoxy)pentyl]morpholine is a critical step in its development as a research tool. The success of this radiolabeling process hinges on the design of a suitable precursor and the choice of an efficient radiolabeling method.
Precursor Design for Efficient Radiolabeling
To facilitate the incorporation of radioiodine, a precursor molecule is typically designed to contain a leaving group on the phenyl ring that can be readily substituted with an iodine isotope. For the synthesis of radioiodinated 4-[5-(4-iodophenoxy)pentyl]morpholine, two common types of precursors are employed:
Stannylated Precursors: Trialkyltin derivatives, such as a trimethylstannyl or tri-n-butylstannyl group, at the para-position of the phenoxy ring are highly effective precursors. The carbon-tin bond is susceptible to electrophilic substitution by a radioiodonium ion, a process known as iododestannylation. This method often proceeds under mild conditions with high yields. nih.gov For example, a precursor like 4-[5-(4-trimethylstannylphenoxy)pentyl]morpholine would be synthesized for this purpose. The synthesis of such precursors generally involves the reaction of a halogenated phenoxy derivative with a hexaalkylditin compound in the presence of a palladium catalyst.
Non-radioactive Halogenated Precursors: A non-radioactive halogenated precursor, such as 4-[5-(4-bromophenoxy)pentyl]morpholine, can also be used. In this case, the radioiodine is introduced via a halogen exchange reaction. While potentially simpler to synthesize, these reactions can sometimes require harsher conditions compared to iododestannylation.
The choice of precursor often depends on the desired specific activity of the final radiolabeled compound and the synthetic accessibility of the precursor.
Table 1: Common Precursors for Radioiodination
| Precursor Type | Example Precursor for Target Compound | Key Features |
|---|---|---|
| Stannylated | 4-[5-(4-trimethylstannylphenoxy)pentyl]morpholine | High efficiency, mild reaction conditions, high specific activity. |
Halogen Exchange Reactions and Other Radiolabeling Methods
The primary methods for introducing radioiodine into the precursor molecule are electrophilic and nucleophilic substitution reactions.
Electrophilic Radioiodination (Iododestannylation): This is a widely used method for labeling with iodine isotopes. nih.gov When using a stannylated precursor, the reaction involves the treatment of the precursor with a source of radioactive iodide (e.g., Na[¹²³I]I or Na[¹²⁵I]I) in the presence of a mild oxidizing agent. The oxidizing agent converts the iodide (I⁻) into an electrophilic iodonium (B1229267) species (I⁺), which then substitutes the trialkylstannyl group on the aromatic ring. Common oxidizing agents include Chloramine-T, N-chlorosuccinimide (NCS), and Iodogen®. nih.govnih.gov The reaction is typically rapid and provides high radiochemical yields.
Nucleophilic Halogen Exchange: This method is employed when using a bromo- or chloro-substituted precursor. The reaction involves heating the precursor with a high specific activity radioiodide salt. nih.gov To facilitate the exchange, copper salts are often used as catalysts. mdpi.com This method is particularly useful for the synthesis of certain radiopharmaceuticals, though it may result in lower specific activity compared to iododestannylation if carrier iodide is present.
For a structurally similar compound, (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine ([¹²⁵I]IPBM), radiosynthesis was achieved via a halogen exchange reaction, resulting in a high radiochemical yield of 65%. nih.gov
Table 2: Comparison of Radiolabeling Methods
| Method | Precursor | Oxidizing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Iododestannylation | Stannylated | Chloramine-T, NCS, Iodogen® | Mild, room temperature | High yield, high specific activity | Toxicity of tin precursor |
Quality Control and Radiochemical Purity Assessment
Following radiosynthesis, it is imperative to assess the quality of the radiolabeled product to ensure it is suitable for research applications. The primary quality control parameter is radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity. A reverse-phase HPLC system equipped with a radioactivity detector (e.g., a NaI scintillation detector) is typically used. The system separates the desired radioiodinated product from unreacted radioiodide and any radiolabeled impurities. For morpholine-containing compounds, a C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comhelixchrom.com
The identity of the radiolabeled product is confirmed by comparing its retention time with that of a co-injected, non-radioactive, authenticated standard of this compound. A radiochemical purity of >95% is generally required for in vitro and in vivo studies. For the analogous compound, (S,S)-[¹²⁵I]IPBM, a radiochemical purity of over 98% was achieved and confirmed by HPLC. nih.gov
Other quality control tests may include the determination of specific activity (radioactivity per unit mass of the compound), which is crucial for receptor binding studies, and ensuring the absence of radionuclidic impurities.
Application as a Radioligand in Preclinical Imaging Research
Radioiodinated this compound holds potential as a valuable tool in preclinical research, particularly for the study of biological targets where the morpholine (B109124) and phenoxyalkyl substructures confer binding affinity.
Use in Autoradiography for Target Localization in Tissues
Autoradiography is a technique that uses a radiolabeled ligand to visualize the distribution of its target (e.g., receptors or transporters) in thin tissue sections. nih.govnih.gov The tissue slices are incubated with the radioligand, washed to remove unbound radioactivity, and then exposed to a radiation-sensitive film or detector.
[¹²⁵I]-labeled this compound could be used for in vitro autoradiography to map the distribution of its binding sites in the brain or other tissues. The morpholine moiety is present in ligands for various targets, including sigma receptors. nih.govnih.gov For instance, autoradiography studies using other radiolabeled ligands with morpholine or similar heterocyclic structures have successfully visualized the distribution of sigma receptors in the central nervous system. nih.govnih.gov High densities of sigma receptors have been identified in brain regions such as the limbic system, cerebellum, and certain motor nuclei. nih.gov By performing competition studies with selective unlabeled compounds, the specificity of the binding can be confirmed.
Potential for Tracer Development in Animal Imaging Studies (e.g., SPECT)
Single Photon Emission Computed Tomography (SPECT) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes. nih.gov A SPECT tracer must be labeled with a gamma-emitting radionuclide, such as ¹²³I.
A ¹²³I-labeled version of this compound could potentially be developed as a SPECT tracer. The development of such a tracer would involve evaluating its biodistribution and brain uptake in animal models. For example, studies with the analogous compound, (S,S)-[¹²³I]IPBM, a ligand for the norepinephrine (B1679862) transporter, demonstrated its potential as a SPECT radiopharmaceutical. nih.gov In those studies, the tracer showed rapid brain uptake, and its regional distribution was consistent with the known density of its target. nih.gov Furthermore, the brain accumulation could be blocked by the administration of a selective competing drug, demonstrating specific binding. nih.gov Similar evaluation would be necessary to validate [¹²³I]-4-[5-(4-iodophenoxy)pentyl]morpholine as a SPECT tracer for its specific biological target.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodine-123 |
| Iodine-125 |
| 4-[5-(4-phenoxy)pentyl]morpholine |
| 4-[5-(4-trimethylstannylphenoxy)pentyl]morpholine |
| 4-[5-(4-bromophenoxy)pentyl]morpholine |
| Chloramine-T |
| N-chlorosuccinimide |
| Iodogen® |
| (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine |
| Acetonitrile |
| Methanol |
| Haloperidol |
| Nisoxetine |
| Serotonin (B10506) |
Metabolic Pathway Research in Preclinical Models
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver fractions, such as microsomes or S9 fractions, or intact hepatocytes to assess the extent of metabolism.
Assessment in Liver Microsomes (e.g., S9 fractions, hepatocytes)
While specific data on the metabolic stability of 4-[5-(4-iodophenoxy)pentyl]morpholine in liver microsomes is not available in the public domain, the general methodology for such an assessment is well-established. The process involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The stability of the compound is determined by monitoring its disappearance over time.
The experimental setup typically includes:
Test System: Pooled liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. This allows for an inter-species comparison of metabolic rates.
Cofactors: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial cofactor for CYP-mediated metabolism and is added to the incubation mixture to initiate the enzymatic reactions.
Incubation: The compound is incubated with the microsomes and cofactors at a physiological temperature (37°C).
Analysis: Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The data from these experiments are used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters help in predicting the in vivo hepatic clearance of the compound.
For morpholine-containing drugs, such as reboxetine (B1679249), studies have demonstrated that they are extensively metabolized in liver microsomes. nih.gov Similarly, gefitinib (B1684475), another drug containing a morpholine (B109124) moiety, undergoes significant metabolism in human liver microsomes. nih.gov
Identification of Major Metabolites via Mass Spectrometry
Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the identification and structural elucidation of metabolites formed during in vitro metabolism studies. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its metabolites, researchers can deduce the types of metabolic transformations that have occurred.
For this compound, potential metabolic transformations that could be identified by mass spectrometry include:
Oxidation: An increase in mass by 16 Da would suggest the addition of an oxygen atom, a common metabolic reaction. This could occur on the morpholine ring, the pentyl chain, or the phenoxy ring.
Dealkylation: The loss of a part of the alkyl chain would result in a corresponding decrease in mass.
Ring Opening: Cleavage of the morpholine ring would lead to metabolites with significantly different mass spectral fragmentation patterns. For instance, the metabolism of the antidepressant reboxetine involves the oxidation and subsequent opening of the morpholine ring. nih.gov
Deiodination: The removal of the iodine atom would result in a mass decrease of 126.9 Da.
The table below illustrates the expected mass shifts for potential primary metabolites of this compound.
| Metabolic Reaction | Change in Molecular Weight (Da) | Expected m/z of Metabolite |
| Monohydroxylation | +16 | 404.09 |
| Dihydroxylation | +32 | 420.09 |
| N-oxidation | +16 | 404.09 |
| Morpholine Ring Opening | Varies | Varies |
| Deiodination | -126.9 | 261.18 |
| Dealkylation (loss of C4H9NO) | -87.12 | 300.97 |
In Vivo Metabolic Fate in Animal Models (excluding human data)
In vivo studies in animal models provide a more comprehensive understanding of a drug's metabolic fate, as they account for absorption, distribution, metabolism, and excretion (ADME) processes in a whole organism.
Metabolite Identification and Quantification in Biological Samples
Following administration of the compound to animal models such as rats, dogs, or monkeys, biological samples (e.g., plasma, urine, feces) are collected over time. These samples are then analyzed, typically using LC-MS/MS, to identify and quantify the parent compound and its metabolites.
Studies on the morpholine-containing drug reboxetine in rats and dogs have shown that the drug is extensively metabolized, with radioactivity from a labeled dose being eliminated through both renal and fecal routes. nih.gov A number of urinary metabolites were quantified, indicating significant biotransformation in vivo. nih.gov
Proposed Metabolic Pathways of the Morpholine and Phenoxy Moieties
Based on the known metabolism of structurally related compounds, the following metabolic pathways can be proposed for this compound:
Morpholine Moiety: The morpholine ring is a common site of metabolism for many drugs. The primary metabolic route is often oxidation. For example, the metabolism of the anticancer drug gefitinib involves the oxidative metabolism of the morpholine ring. mdpi.com This can lead to the formation of more polar metabolites that are more readily excreted. A key metabolic transformation of the morpholine ring is its cleavage, as seen in the metabolism of reboxetine, which leads to the formation of an open-chain metabolite. nih.govnih.gov This N-dealkylation via ring fission is a significant pathway for morpholine-containing compounds.
Phenoxy Moiety: The iodophenoxy part of the molecule also presents potential sites for metabolism. Hydroxylation of the aromatic ring is a common metabolic pathway for phenyl ethers. However, the presence of the iodine atom may influence the site and rate of metabolism. It is also possible for deiodination to occur, although this is generally a less common metabolic pathway for aromatic iodides.
The following table summarizes the proposed metabolic pathways for this compound.
| Moiety | Proposed Metabolic Pathway | Key Enzymes Involved (Predicted) | Resulting Metabolites (Predicted) |
| Morpholine | Oxidation of the ring | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Hydroxylated morpholine derivatives |
| Morpholine | Ring opening (cleavage) | Cytochrome P450 | Open-chain amino alcohol derivatives |
| Pentyl Chain | Hydroxylation | Cytochrome P450 | Hydroxylated pentyl chain derivatives |
| Phenoxy | Aromatic hydroxylation | Cytochrome P450 | Hydroxylated phenoxy derivatives |
| Iodophenoxy | Deiodination | Deiodinases | Phenoxy derivative |
Enzyme Kinetics of Metabolism (e.g., Cytochrome P450 inhibition/induction)
Understanding the enzyme kinetics of a drug's metabolism is crucial for predicting its potential for drug-drug interactions. This involves identifying the specific enzymes responsible for its metabolism and determining if the drug can inhibit or induce the activity of these enzymes.
The metabolism of many morpholine-containing drugs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For example, gefitinib is metabolized mainly by CYP3A4 and CYP2D6. researchgate.net Reboxetine metabolism is also primarily carried out by CYP3A4. drugbank.com
While specific enzyme kinetic data for this compound are not publicly available, it is highly probable that its metabolism is also mediated by CYP enzymes, given its structural similarity to other morpholine-containing compounds. Further studies would be required to determine the specific CYP isoforms involved and to assess its potential for CYP inhibition or induction.
Future Research Directions and Translational Potential Non Clinical
Design of Next-Generation Chemical Probes and Tools
The structure of 4-[5-(4-iodophenoxy)pentyl]morpholine provides a versatile scaffold for the development of sophisticated chemical probes. By modifying its key components, researchers could create a toolbox of molecules to investigate various biological processes.
One promising avenue is the development of photoaffinity probes. By introducing a photolabile group, such as a diazirine or an aryl azide, onto the phenyl ring, researchers could create a tool for identifying the direct binding partners of this compound within a complex biological system. Upon photoactivation, these probes would covalently bind to their target proteins, allowing for their subsequent isolation and identification.
Furthermore, the iodine atom presents a unique opportunity for the creation of radiolabeled ligands. The synthesis of a radioactive isotopologue, for instance using iodine-125, would enable highly sensitive in vitro binding assays and autoradiography studies to map the distribution of its binding sites in tissues.
Another strategy involves the development of fluorescent probes. Attaching a fluorophore to the morpholine (B109124) end of the molecule, distal to the presumed binding region of the iodophenoxy group, could allow for the visualization of its subcellular localization and trafficking through fluorescence microscopy.
Finally, the creation of biotinylated or clickable-alkyne derivatives would facilitate affinity purification of its binding partners. These "tagged" versions of the molecule would allow researchers to pull down its interacting proteins from cell lysates, providing crucial insights into its mechanism of action.
Table 1: Potential Chemical Probes Derived from this compound
| Probe Type | Modification | Research Application |
| Photoaffinity Probe | Addition of a photolabile group (e.g., diazirine) | Target identification and validation |
| Radiolabeled Ligand | Incorporation of a radioactive isotope (e.g., ¹²⁵I) | Quantitative binding assays, autoradiography |
| Fluorescent Probe | Conjugation of a fluorophore | Cellular imaging, subcellular localization |
| Affinity Probe | Attachment of a biotin or alkyne tag | Pull-down assays, identification of binding partners |
Exploration of Novel Biological Targets Based on Mechanistic Insights
Given that no biological targets for this compound have been identified, the initial step would be to perform broad phenotypic screens to uncover its potential biological activities. These screens could assess its effects on cell viability, proliferation, and differentiation in a diverse panel of cell lines.
Based on the common targets of other morpholine-containing compounds, initial hypothesis-driven investigations could focus on G-protein coupled receptors (GPCRs), ion channels, and kinases. e3s-conferences.org For example, competitive binding assays against a panel of known GPCRs could reveal if it acts as a ligand for any of these receptors. Similarly, electrophysiological studies could determine if it modulates the activity of various ion channels.
Should initial screens reveal a specific cellular phenotype, such as the induction of apoptosis, researchers could then employ chemoproteomics to identify its direct molecular targets. This could involve using an affinity probe version of the molecule to isolate its binding partners from cell lysates, followed by mass spectrometry to identify the captured proteins.
Transcriptomic and proteomic analyses of cells treated with this compound would also provide valuable clues about its mechanism of action by revealing changes in gene and protein expression. This information could help to construct a molecular pathway and identify key nodes that could be its direct or indirect targets.
Development of Advanced Synthetic Methodologies
While the synthesis of this compound can be envisioned through standard organic chemistry reactions, the development of more advanced and efficient synthetic routes would be crucial for producing a library of analogs for structure-activity relationship (SAR) studies.
A key area for improvement would be the development of a modular synthetic route that allows for the easy diversification of all three components of the molecule. This could involve, for example, a late-stage coupling strategy to introduce a wide variety of substituted phenoxy groups. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to this end. organic-chemistry.org
Furthermore, the development of a stereoselective synthesis could be important if the molecule is found to have chiral properties upon interaction with a biological target. Asymmetric synthesis methods could be explored to produce enantiomerically pure forms of the compound, which would be essential for dissecting the stereochemical requirements for its biological activity.
The exploration of flow chemistry for the synthesis of this compound and its analogs could also offer significant advantages in terms of reaction efficiency, scalability, and safety.
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) campaigns are a powerful tool for discovering new biological functions for uncharacterized molecules. Integrating this compound and a library of its analogs into academic HTS platforms could rapidly identify novel biological activities.
These campaigns could utilize a wide range of assay formats, from simple cell viability assays to more complex high-content imaging screens that can assess multiple cellular parameters simultaneously. For example, screening a library of analogs against a panel of cancer cell lines could identify compounds with selective cytotoxicity.
Collaboration with academic screening centers would provide access to diverse assay platforms and expertise in HTS. The data generated from these screens would not only identify potential therapeutic applications but also provide valuable SAR data to guide the design of more potent and selective compounds.
Computational Design of Analogs with Enhanced Specificity or Potency for Research Applications
Once an initial biological target is identified, computational modeling can play a pivotal role in the rational design of analogs with improved properties.
If the three-dimensional structure of the target protein is known, molecular docking studies can be used to predict the binding mode of this compound. This information would be invaluable for designing modifications that enhance binding affinity and specificity. For instance, computational analysis could suggest modifications to the phenoxy ring or the morpholine group to create more favorable interactions with the protein's binding pocket.
In the absence of a crystal structure, homology modeling could be used to generate a model of the target protein based on the structures of related proteins. This model could then be used for docking studies.
Quantitative structure-activity relationship (QSAR) studies could also be employed to build mathematical models that correlate the chemical structures of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
Table 2: Computationally Guided Analog Design Strategies
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predict binding mode to a target protein | Design of analogs with improved binding affinity |
| Homology Modeling | Generate a 3D model of a target protein | Enable structure-based drug design |
| QSAR | Correlate chemical structure with biological activity | Prioritize the synthesis of potent analogs |
By systematically applying these non-clinical research strategies, the scientific community can unlock the full potential of this compound, transforming it from an uncharacterized molecule into a valuable research tool and a potential starting point for the development of new therapeutics.
Q & A
Q. What computational approaches predict the compound’s potential in materials science?
Q. How to evaluate its role as a radiopharmaceutical precursor?
- Methodological Answer :
- Radioiodination Feasibility : Assess stability under ¹²⁵I labeling conditions (pH 7.4, 37°C) using radio-TLC.
- Biodistribution Studies : Use SPECT/CT imaging in murine models to track uptake in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
